

Dissolving Rapamycin for Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2][3][4] Due to its role in the mTOR signaling pathway, rapamycin and its analogs are extensively studied in various animal models for their potential therapeutic applications in cancer, autoimmune diseases, and aging-related disorders.[1][5] A critical and often challenging step in conducting these in vivo studies is the proper dissolution and formulation of the highly lipophilic rapamycin to ensure consistent and effective delivery to the animal subjects. This document provides detailed application notes and protocols for dissolving rapamycin for use in animal studies, with a focus on oral gavage and intraperitoneal injection routes.

Data Presentation: Rapamycin Formulations for In Vivo Studies

The following table summarizes various vehicle formulations used to dissolve and administer rapamycin in rodent models, as cited in the literature.

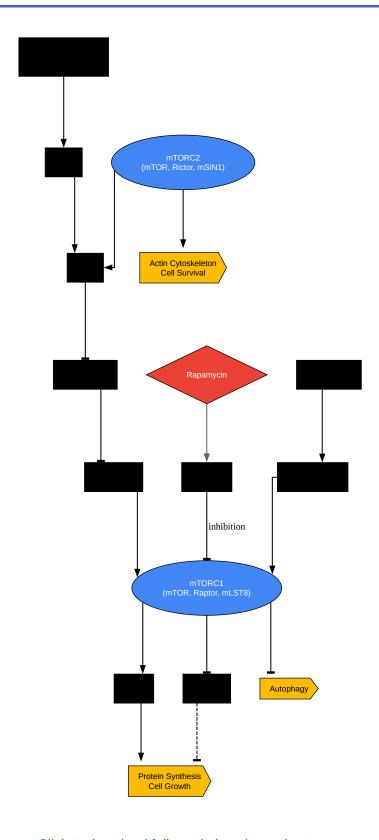


Vehicle/Solvent Composition	Rapamycin Concentration	Administration Route	Animal Model	Reference
5% PEG 400, 5% Tween 80	1 mg/mL	Intraperitoneal (i.p.)	Mice	UCSF Xin Chen Lab Protocol
0.5% Methyl Cellulose	4 mg/kg	Oral Gavage (p.o.)	Mice	Aging-US
Ethanol, Pluronic L-92, Pluronic F- 127 (Rapatar nanoformulation)	0.5 mg/kg	Oral Gavage (p.o.)	Mice	Aging-US
Dimethyl sulfoxide (DMSO), then diluted 1:10 with PBS	1 mg/mL (stock), 0.1 mg/mL (final)	Intraperitoneal (i.p.)	Rats	International Journal of Molecular Medicine
Encapsulated in food pellets	14 ppm	Oral (in feed)	Mice	The Journals of Gerontology: Series A
Phosal 50 PG, Polysorbate 80	1 mg/mL	Oral Solution	Not Specified	FDA Pharmacology Review
4% Cremophor, 2% Ethanol	Not Specified	Oral Gavage (p.o.)	Rats	FDA Pharmacology Review

Signaling Pathway

The diagram below illustrates the mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 and the inhibitory action of rapamycin.





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Caption: The mTOR Signaling Pathway.



Experimental Protocols

Protocol 1: Preparation of Rapamycin for Intraperitoneal (i.p.) Injection

This protocol is adapted from a widely used formulation for intraperitoneal administration in mice.

Materials:

- Rapamycin powder
- 100% Ethanol
- Polyethylene glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Sterile deionized water (ddH2O)
- Sterile microcentrifuge tubes
- Sterile syringes and needles
- 0.22 μm sterile filter

Procedure:

- Prepare Stock Solutions:
 - 50 mg/mL Rapamycin Stock: Dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol. Aliquot into sterile microcentrifuge tubes and store at -80°C for long-term storage.
 - 10% PEG400 Stock: Add 2 mL of PEG400 to 18 mL of sterile ddH2O and mix until fully dissolved.
 - 10% Tween 80 Stock: Add 2 mL of Tween 80 to 18 mL of sterile ddH2O. This may require gentle warming and extended mixing to fully dissolve. Avoid vigorous shaking to prevent



foaming.

- Prepare Final Injection Solution (1 mg/mL):
 - In a sterile tube, combine 5 mL of 10% PEG400 stock and 5 mL of 10% Tween 80 stock.
 - $\circ~$ Add 200 μL of the 50 mg/mL rapamycin stock solution.
 - Vortex thoroughly to ensure complete mixing.
 - Sterile filter the final solution using a 0.22 μm syringe filter.
 - Aliquot the final solution into sterile microcentrifuge tubes and store at -20°C.
- Vehicle Control Preparation:
 - Combine 5 mL of 10% PEG400 stock and 5 mL of 10% Tween 80 stock.
 - Add 200 μL of 100% ethanol (in place of the rapamycin stock).
 - Vortex and sterile filter as described above.

Administration:

- The typical dosage for mice is in the range of 1.5 6 mg/kg body weight.
- Calculate the required injection volume based on the animal's weight and the final rapamycin concentration (1 mg/mL).
- Administer via intraperitoneal injection using appropriate animal handling and injection techniques.

Protocol 2: Preparation of Rapamycin for Oral Gavage (p.o.)

This protocol describes a common method for preparing a rapamycin suspension for oral administration.

Materials:



- Rapamycin powder
- Dimethyl sulfoxide (DMSO) or Ethanol
- 0.5% Methyl cellulose (or Carboxymethylcellulose CMC) in sterile water
- Sterile tubes
- Sterile syringes and gavage needles

Procedure:

- Prepare Rapamycin Stock (Optional but Recommended):
 - Prepare a concentrated stock of rapamycin in DMSO or ethanol (e.g., 20 mg/mL). This aids in the initial dissolution.
- Prepare Final Suspension:
 - Determine the final desired concentration and total volume needed for the study.
 - If using a stock solution, add the required volume of the rapamycin stock to the 0.5% methyl cellulose vehicle.
 - If starting from powder, first wet the rapamycin powder with a small amount of DMSO or ethanol, then add the 0.5% methyl cellulose vehicle.
 - Vortex vigorously to create a uniform suspension. Sonication can be used to aid in dispersion.
- Vehicle Control Preparation:
 - Use the 0.5% methyl cellulose solution. If a small amount of organic solvent was used to dissolve the rapamycin, add the same amount of that solvent to the vehicle control.

Administration:

Dosages for oral gavage can range from 0.5 mg/kg to 4 mg/kg or higher.[2]

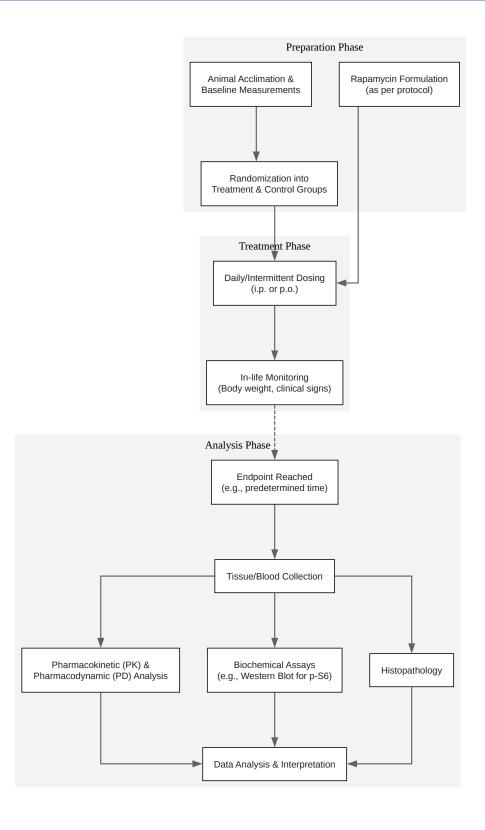


- Ensure the suspension is well-mixed immediately before each administration to prevent settling of the rapamycin.
- Administer the calculated volume using a gavage needle appropriate for the size of the animal.

Experimental Workflow

The following diagram outlines a general experimental workflow for an in vivo study involving rapamycin.





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Caption: General Experimental Workflow for In Vivo Rapamycin Studies.



Conclusion

The successful use of rapamycin in animal studies is highly dependent on the appropriate preparation of the dosing solution. Due to its poor water solubility, specific vehicles and protocols, such as those detailed in this document, are necessary to achieve a stable and administrable formulation. Researchers should carefully select a formulation based on the intended route of administration and the specific animal model. Consistency in preparation and administration is paramount for obtaining reliable and reproducible experimental results. It is also crucial to include a vehicle control group in the experimental design to accurately attribute the observed effects to rapamycin.

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